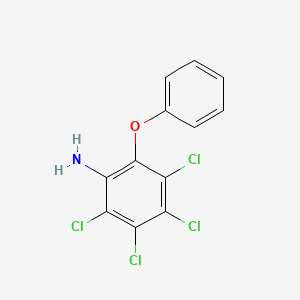
2,3,4,5-Tetrachloro-6-phenoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5-Tetrachloro-6-phenoxyaniline is an organic compound characterized by the presence of four chlorine atoms and a phenoxy group attached to an aniline core. This compound is part of the broader class of chlorinated anilines, which are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrachloro-6-phenoxyaniline typically involves the chlorination of phenoxyaniline under controlled conditions. One common method includes the reaction of aniline with a chlorinating agent such as sulfuryl chloride in the presence of an inert organic solvent like chlorobenzene. The reaction is carried out at elevated temperatures to ensure complete chlorination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The crude product is often purified through recrystallization or other separation techniques to obtain the final compound .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,5-Tetrachloro-6-phenoxyaniline undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions are common, where chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: DDQ, molecular oxygen.
Reducing Agents: Lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic reagents.
Major Products Formed
The major products formed from these reactions include various substituted anilines, quinones, and other derivatives depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2,3,4,5-Tetrachloro-6-phenoxyaniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 2,3,4,5-Tetrachloro-6-phenoxyaniline involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or pathways, depending on its structural configuration. For example, it may inhibit enzymes involved in oxidative stress pathways or interact with cellular receptors to modulate biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4,5-Tetrachlorophenol: Similar in structure but lacks the phenoxy group.
Pentachloropyridine: Contains five chlorine atoms and a pyridine ring, used in similar applications.
Uniqueness
2,3,4,5-Tetrachloro-6-phenoxyaniline is unique due to the presence of both the phenoxy group and multiple chlorine atoms, which confer distinct chemical reactivity and biological activity compared to other chlorinated anilines and related compounds .
Propriétés
Formule moléculaire |
C12H7Cl4NO |
|---|---|
Poids moléculaire |
323.0 g/mol |
Nom IUPAC |
2,3,4,5-tetrachloro-6-phenoxyaniline |
InChI |
InChI=1S/C12H7Cl4NO/c13-7-8(14)10(16)12(11(17)9(7)15)18-6-4-2-1-3-5-6/h1-5H,17H2 |
Clé InChI |
ZUMRAASOHVUGRC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


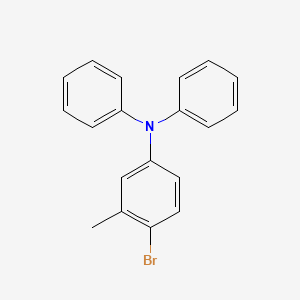
![(4AS,11BS)-11B-Benzyl-4A-methyl-3-oxo-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzo[A,C][7]annulen-9-YL trifluoromethanesulfonate](/img/structure/B13094425.png)
![4-[3-(2-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13094436.png)
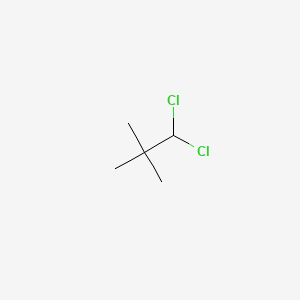
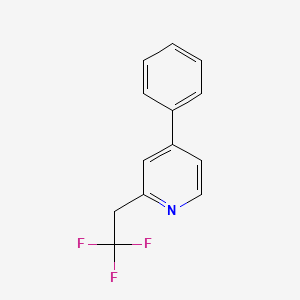
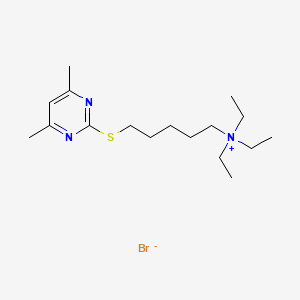
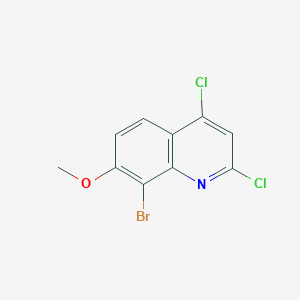
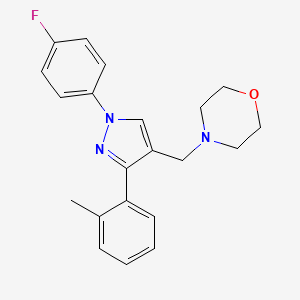
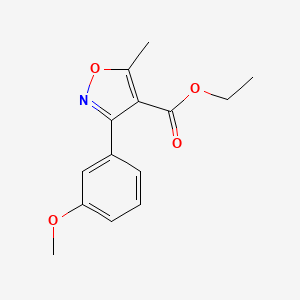
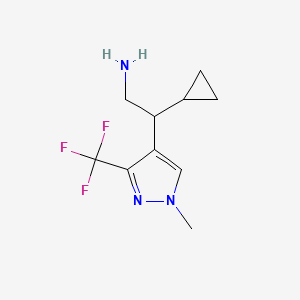
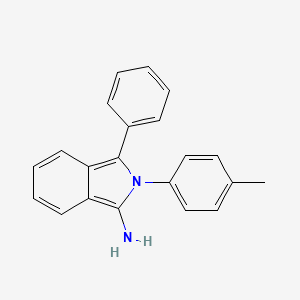

![bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;bromopalladium(1+);1-(2H-thiophen-2-id-5-yl)ethanone](/img/structure/B13094493.png)

